2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, an oxazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Fluorophenyl Group: This step involves the coupling of the fluorophenyl group to the acetamide backbone, which can be facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in the replacement of the chloro or fluorophenyl groups with other functional groups.
Scientific Research Applications
2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-fluorophenyl)acetamide: Lacks the oxazole ring, which may affect its chemical properties and biological activity.
N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)acetamide: Does not have the chloro group, potentially altering its reactivity and applications.
Uniqueness
2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)acetamide is unique due to the combination of its chloro, oxazole, and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2/c1-2-12-10(9-20-17-12)8-18(14(19)7-15)13-6-4-3-5-11(13)16/h3-6,9H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQQLEKYEQLZSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC=C1CN(C2=CC=CC=C2F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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